![molecular formula C24H28N2O3 B6226544 ethyl 2-(4-{6-heptanoylimidazo[1,2-a]pyridin-8-yl}phenyl)acetate CAS No. 1933533-25-5](/img/no-structure.png)

ethyl 2-(4-{6-heptanoylimidazo[1,2-a]pyridin-8-yl}phenyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

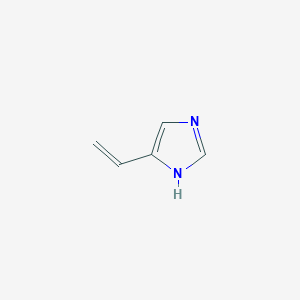

“Ethyl 2-(4-{6-heptanoylimidazo[1,2-a]pyridin-8-yl}phenyl)acetate” is a chemical compound that belongs to the class of compounds known as imidazo[1,2-a]pyridines . These compounds have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as “ethyl 2-(4-{6-heptanoylimidazo[1,2-a]pyridin-8-yl}phenyl)acetate”, typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis

The molecular structure of “ethyl 2-(4-{6-heptanoylimidazo[1,2-a]pyridin-8-yl}phenyl)acetate” is characterized by the presence of an imidazo[1,2-a]pyridine moiety, which is a fused bicyclic 5–6 heterocycle . This moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “ethyl 2-(4-{6-heptanoylimidazo[1,2-a]pyridin-8-yl}phenyl)acetate” include the condensation of 2-aminopyridines with α-bromoketones . This reaction can be carried out under microwave irradiation in a solvent- and catalyst-free environment, which makes the process reasonably fast, very clean, high yielding, simple to work up, and environmentally benign .Physical And Chemical Properties Analysis

The physical and chemical properties of “ethyl 2-(4-{6-heptanoylimidazo[1,2-a]pyridin-8-yl}phenyl)acetate” are not specified in the retrieved papers. For detailed information, it is recommended to refer to specialized databases or resources .Safety and Hazards

Zukünftige Richtungen

The future directions in the research and development of imidazo[1,2-a]pyridines, such as “ethyl 2-(4-{6-heptanoylimidazo[1,2-a]pyridin-8-yl}phenyl)acetate”, could involve the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Furthermore, due to their wide range of bioactivity, these compounds could be further explored for potential applications in medicinal chemistry .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(4-{6-heptanoylimidazo[1,2-a]pyridin-8-yl}phenyl)acetate involves the reaction of 6-heptanoylimidazo[1,2-a]pyridine-8-carboxylic acid with 4-aminobenzophenone, followed by esterification with ethyl chloroacetate.", "Starting Materials": [ "6-heptanoylimidazo[1,2-a]pyridine-8-carboxylic acid", "4-aminobenzophenone", "ethyl chloroacetate" ], "Reaction": [ "Step 1: 6-heptanoylimidazo[1,2-a]pyridine-8-carboxylic acid is reacted with thionyl chloride to form 6-heptanoylimidazo[1,2-a]pyridine-8-carbonyl chloride.", "Step 2: 4-aminobenzophenone is added to the reaction mixture and stirred at room temperature for several hours to form the intermediate product, 2-(4-{6-heptanoylimidazo[1,2-a]pyridin-8-yl}phenyl)acetohydrazide.", "Step 3: The intermediate product is then treated with ethyl chloroacetate and triethylamine in dichloromethane to form the final product, ethyl 2-(4-{6-heptanoylimidazo[1,2-a]pyridin-8-yl}phenyl)acetate." ] } | |

CAS-Nummer |

1933533-25-5 |

Produktname |

ethyl 2-(4-{6-heptanoylimidazo[1,2-a]pyridin-8-yl}phenyl)acetate |

Molekularformel |

C24H28N2O3 |

Molekulargewicht |

392.5 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.